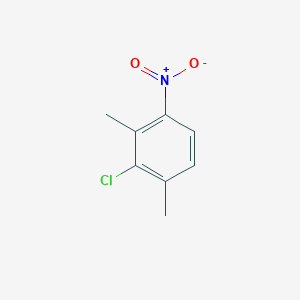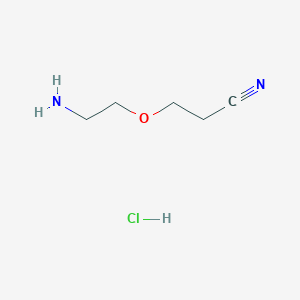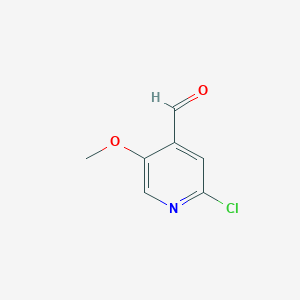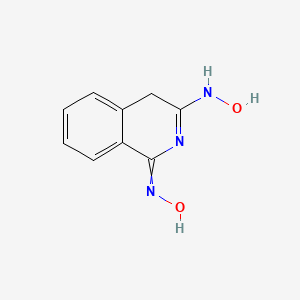
1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR is a complex organic compound with the empirical formula C24H16N2O2S2 and a molecular weight of 428.53 g/mol . This compound features a benzene ring substituted with two thiazole rings, each bearing a hydroxyphenyl group. It is a solid at room temperature and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR typically involves the reaction of 2-aminothiophenol with benzaldehyde derivatives under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol with a catalytic amount of piperidine, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The thiazole rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the benzene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR involves its interaction with various molecular targets. The thiazole rings can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
- 1,3-Bis(4-(4-hydroxyphenyl)-2-thiazolyl)benzene
- 1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene
- 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene
Uniqueness
1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxy groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research fields .
特性
IUPAC Name |
2-[2-[3-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]phenyl]-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2S2/c27-21-10-3-1-8-17(21)19-13-29-23(25-19)15-6-5-7-16(12-15)24-26-20(14-30-24)18-9-2-4-11-22(18)28/h1-14,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWXDFWWAUWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=CC=C3)C4=NC(=CS4)C5=CC=CC=C5O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
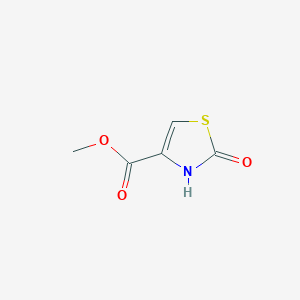
![(3aS,8aR)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8245777.png)
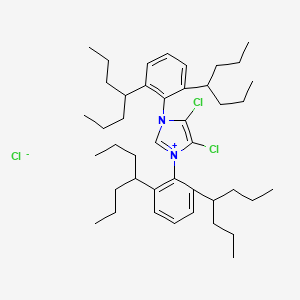
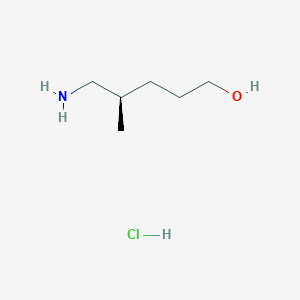
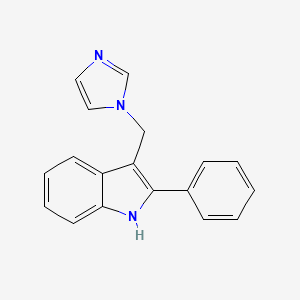

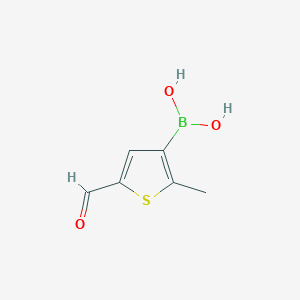
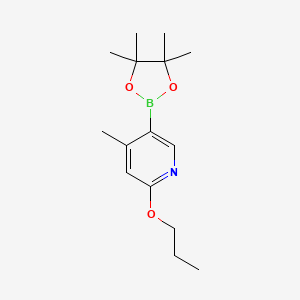
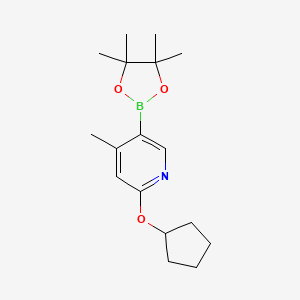
![5-(Methyl)-3-[(1-phenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B8245857.png)
